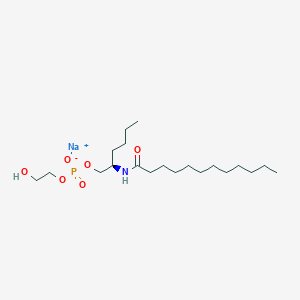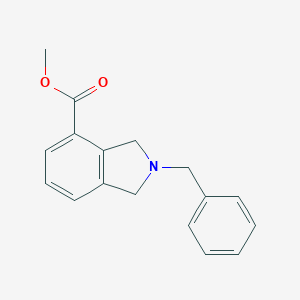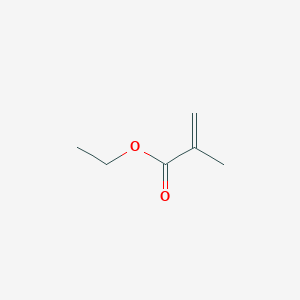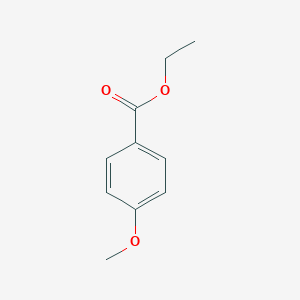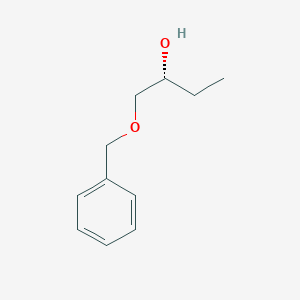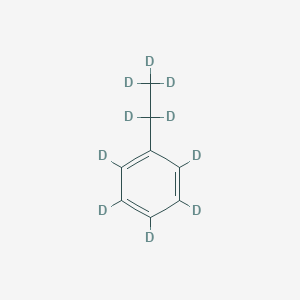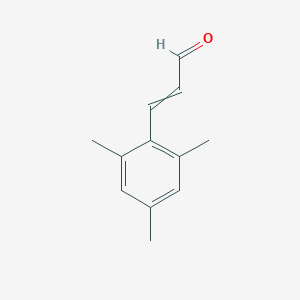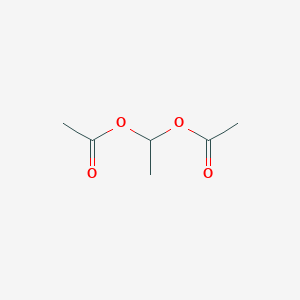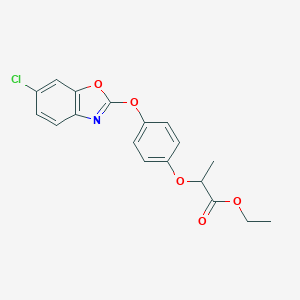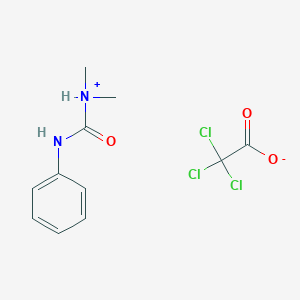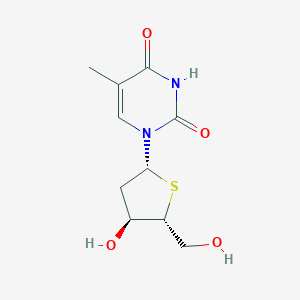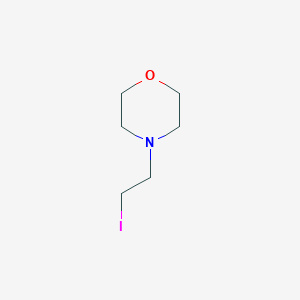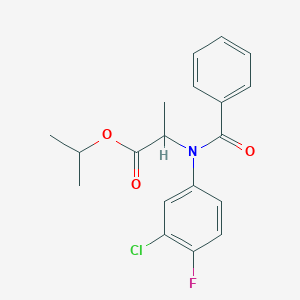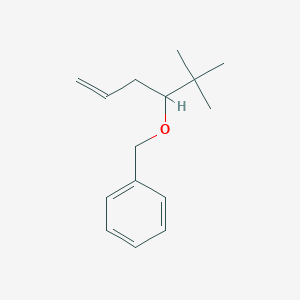
(1-Tert-butyl-but-3-enyloxymethyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Tert-butyl-but-3-enyloxymethyl)-benzene, also known as TBBOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBBOM is a complex molecule with a unique structure that makes it an attractive target for research and development.
Wirkmechanismus
The mechanism of action of (1-Tert-butyl-but-3-enyloxymethyl)-benzene is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or pathways in cells. For example, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemische Und Physiologische Effekte
(1-Tert-butyl-but-3-enyloxymethyl)-benzene has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has also been shown to have antioxidant activity. Studies have suggested that (1-Tert-butyl-but-3-enyloxymethyl)-benzene may protect cells from oxidative stress by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1-Tert-butyl-but-3-enyloxymethyl)-benzene in lab experiments is its unique structure, which makes it an attractive target for research and development. However, one of the limitations of using (1-Tert-butyl-but-3-enyloxymethyl)-benzene is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on (1-Tert-butyl-but-3-enyloxymethyl)-benzene. One area of research is the development of new synthetic methods for the production of (1-Tert-butyl-but-3-enyloxymethyl)-benzene. Another area of research is the exploration of (1-Tert-butyl-but-3-enyloxymethyl)-benzene's potential as a building block for the synthesis of new materials with specific properties. In addition, further studies are needed to fully understand the mechanism of action of (1-Tert-butyl-but-3-enyloxymethyl)-benzene and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of (1-Tert-butyl-but-3-enyloxymethyl)-benzene is a complex process that involves several steps. One of the most commonly used methods for synthesizing (1-Tert-butyl-but-3-enyloxymethyl)-benzene is the Grignard reaction. In this method, a Grignard reagent is reacted with a benzene derivative to form the (1-Tert-butyl-but-3-enyloxymethyl)-benzene compound. Other methods, such as the Suzuki coupling reaction and the Heck reaction, have also been used to synthesize (1-Tert-butyl-but-3-enyloxymethyl)-benzene.
Wissenschaftliche Forschungsanwendungen
(1-Tert-butyl-but-3-enyloxymethyl)-benzene has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been studied for its potential as an anti-cancer agent. Studies have shown that (1-Tert-butyl-but-3-enyloxymethyl)-benzene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (1-Tert-butyl-but-3-enyloxymethyl)-benzene has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
In materials science, (1-Tert-butyl-but-3-enyloxymethyl)-benzene has been studied for its potential as a building block for the synthesis of complex organic materials. (1-Tert-butyl-but-3-enyloxymethyl)-benzene has a unique structure that makes it an attractive target for the design of new materials with specific properties.
Eigenschaften
IUPAC Name |
2,2-dimethylhex-5-en-3-yloxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-9-14(15(2,3)4)16-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTMRCFVBOCVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tert-butyl-but-3-enyloxymethyl)-benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

